molecular formula C7H13NO2 B1178545 R3 IGF-I CAS No. 139659-92-0

R3 IGF-I

Cat. No.: B1178545
CAS No.: 139659-92-0
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Description

R3 IGF-I, also known as Long R3 Insulin-like Growth Factor-I, is an 83-amino acid analog of native IGF-I engineered for superior performance in research applications, particularly in serum-free mammalian cell culture . This recombinant protein features two key modifications: an arginine substitution at position 3 and a 13-amino acid extension at its N-terminus . These structural changes result in a molecule with very low affinity for endogenous Insulin-like Growth Factor Binding Proteins (IGFBPs) . By evading these binding proteins, R3 IGF-I demonstrates increased bioavailability, improved metabolic stability, and a significantly prolonged half-life compared to native IGF-I or insulin . The primary research value of R3 IGF-I lies in its potent mitogenic and anti-apoptotic signaling. It acts as a highly effective agonist of the Type I IGF Receptor (IGF-1R) . Activation of this receptor triggers the PI3K/Akt/mTOR intracellular signaling cascade, a key pathway that promotes cell proliferation, inhibits cell death, and stimulates protein synthesis . Studies demonstrate that R3 IGF-I is at least 200 times more potent than insulin in supporting the growth and survival of various cell lines, including CHO and HEK293 cells, making it a powerful supplement for enhancing cell density, viability, and extended culture duration . Its application can lead to significant improvements in volumetric productivity in biopharmaceutical protein production systems . R3 IGF-I is supplied ready for use in cell culture media and is compatible with any mammalian cell type that responds to insulin. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is strictly not for human or animal use.

Properties

CAS No.

139659-92-0

Molecular Formula

C7H13NO2

Origin of Product

United States

Molecular and Structural Biology of R3 Igf I Interactions

Primary and Secondary Structural Characteristics of R3 IGF-I

The primary structure of R3 IGF-I consists of a single polypeptide chain containing 83 amino acids. cellsciences.comresearchgate.netwikipedia.orgevitachem.comcellsciences.comgenscript.comthermofisher.com This differs from the 70 amino acids found in native human IGF-I. cellsciences.comresearchgate.netwikipedia.orgthermofisher.comnih.gov The modifications in R3 IGF-I include a substitution of arginine (R) for glutamic acid (E) at position 3 of the IGF-I sequence and a 13-amino-acid extension peptide added to the N-terminus. cellsciences.comrepligen.comresearchgate.netsigmaaldrich.comwikipedia.orgevitachem.comcellsciences.comgenscript.comthermofisher.comscientificlabs.co.ukcellsciences.com The N-terminal extension peptide has the sequence MFPAMPLSSLFVN. wikipedia.orgevitachem.comcellsciences.com The arginine substitution at position 3 is denoted by "R3". wikipedia.orggenscript.comscientificlabs.co.uk

Like native IGF-I, R3 IGF-I is expected to possess a defined secondary and tertiary structure stabilized by disulfide bonds. Native IGF-I contains three intramolecular disulfide bridges: between amino acids 6 and 48, 18 and 61, and 47 and 52 (referring to the IGF-I numbering). nih.gov These disulfide bonds are critical for the proper folding and biological activity of IGF-I. nih.gov While specific details on the secondary structure (e.g., alpha helices, beta sheets) of R3 IGF-I are not extensively detailed in the provided snippets, its structural similarity to IGF-I suggests it retains similar folding patterns, albeit with the added N-terminal extension and the single amino acid substitution. The molecular weight of R3 IGF-I is approximately 9.1 kDa. wikipedia.orgevitachem.comcellsciences.comgenscript.comthermofisher.comorigene.com

The amino acid sequence of R3 IGF-I is MFPAMPLSSL FVNGPRTLCG AELVDALQFV CGDRGFYFNK PTGYGSSSRR APQTGIVDEC CFRSCDLRRL EMYCAPLKPA KSA. wikipedia.orgevitachem.comcellsciences.comthermofisher.com

Receptor Binding Kinetics and Specificity

R3 IGF-I interacts primarily with the type I insulin-like growth factor receptor (IGF-1R). repligen.comsigmaaldrich.comresearchgate.netrepligen.comoup.comevitachem.comnih.govrepligen.com This interaction initiates a cascade of intracellular signaling events that promote cellular responses such as proliferation and survival. repligen.comresearchgate.netsigmaaldrich.comrepligen.comevitachem.com

Affinity for the Type I Insulin-Like Growth Factor Receptor (IGF-1R)

R3 IGF-I retains the ability to bind to and activate the IGF-1R. repligen.comresearchgate.netrepligen.comoup.comevitachem.comrepligen.com Some sources indicate that R3 IGF-I has normal or only slightly reduced affinity for the IGF-1R compared to native IGF-I. nih.govnih.gov The modification enhances its binding affinity for the IGF-1R while reducing its interaction with IGFBPs. evitachem.com This sustained affinity for IGF-1R, coupled with reduced IGFBP binding, contributes to its increased bioavailability and potency in certain contexts. cellsciences.comrepligen.comresearchgate.netsigmaaldrich.comrepligen.comwikipedia.org

Cross-Reactivity with the Insulin (B600854) Receptor (IR)

The insulin-like growth factor family, including IGF-I and R3 IGF-I, shares structural and functional similarities with insulin. sigmaaldrich.comevitachem.comthermofisher.comnih.gov Consequently, these peptides can exhibit cross-reactivity with each other's receptors, although typically with lower affinity. sigmaaldrich.comnih.gov An ELISA kit developed for R3 IGF-I showed less than 5% reactivity to insulin at concentrations ranging from 0.63 to 40 ng/mL, indicating very low cross-reactivity with insulin. repligen.com While insulin can bind to the IGF-1R, it does so with a much lower affinity than IGF-I. cellsciences.comsigmaaldrich.com R3 IGF-I specifically targets and activates the IGF-1R, unlike insulin, which primarily regulates metabolic processes via the insulin receptor. repligen.comsigmaaldrich.com

Modulation of Insulin-Like Growth Factor Binding Protein (IGFBP) Interactions

A key characteristic of R3 IGF-I is its significantly reduced affinity for insulin-like growth factor binding proteins (IGFBPs) compared to native IGF-I. cellsciences.comrepligen.comresearchgate.netsigmaaldrich.comresearchgate.netrepligen.comoup.comwikipedia.orgevitachem.comnih.govcellsciences.comgenscript.comcellsciences.comnih.govoup.comoup.comphysiology.orgbioscientifica.com This reduced binding is a result of the specific structural modifications: the arginine substitution at position 3 and the 13-amino-acid N-terminal extension. repligen.comsigmaaldrich.comevitachem.com Native IGFBPs bind to IGF-I in circulation, regulating its bioavailability and half-life. cellsciences.comresearchgate.netwikipedia.orgnih.gov By having a low affinity for IGFBPs, R3 IGF-I remains more available to bind to the IGF-1R. cellsciences.comrepligen.comresearchgate.netsigmaaldrich.comrepligen.com

Quantification of Reduced Affinity for Major IGFBPs (e.g., IGFBP-1, -2, -3, -5)

Research findings consistently demonstrate that R3 IGF-I exhibits a significantly reduced binding affinity for major IGFBPs. This reduction is often quantified as a magnitude lower than that of native IGF-I.

General Reduced Affinity: R3 IGF-I has a lower affinity for IGF binding proteins, increasing its bioavailability to the IGF-1 receptor. cellsciences.comresearchgate.net The substitution of arginine for glutamic acid at position three in conjunction with the 13 amino acid N-terminal extension peptide results in >1000-fold reduced affinity for IGFBPs. repligen.comsigmaaldrich.comrepligen.com This reduced affinity for IGFBPs enhances its bioavailability and effectiveness compared to native IGF-I. repligen.comsigmaaldrich.comrepligen.com R3-IGF-I has greatly reduced affinities, approximately 1,000-fold lower, for IGFBPs compared with native IGF-I. physiology.org The affinity of LR3 to IGFBPs is at least 3 orders of magnitude lower than that of IGF-I, as measured by competition assays and Western ligand blots. oup.com R3-IGF-1 shows greatly reduced binding to all IGFBPs. nih.gov

Specific IGFBPs:

IGFBP-1: LR3 has significantly reduced affinity for IGFBP-1. oup.comoup.com

IGFBP-3: R3-IGF-1 has several times lower affinity to IGFBP-3 than native IGF-1. nih.gov Long R3IGF-I has been reported to bind IGFBP-3, albeit with a 45- to 60-fold lower potency than native IGF-I. bioscientifica.com

The reduced binding to IGFBPs results in R3 IGF-I having an increased half-life in vitro and in vivo compared to native IGF-I. researchgate.netwikipedia.orgcellsciences.com For instance, R3 IGF-I has a significantly longer half-life of about 20-30 hours, relative to IGF-I's half-life of about 12-15 hours. wikipedia.org Some sources report a half-life of 56-72 hours. wikipedia.org This prolonged presence in circulation or culture medium allows R3 IGF-I to exert its effects on the IGF-1R for a longer duration.

Here is a summary of the reduced affinity data:

InteractionAffinity Comparison (R3 IGF-I vs. Native IGF-I)NotesSource Index
General IGFBPs>1000-fold reduced affinityDue to R3 substitution and N-terminal extension repligen.comsigmaaldrich.comrepligen.com
General IGFBPsGreatly reduced affinities (~1000-fold)Measured by competition assays and Western ligand blots oup.comphysiology.org
All IGFBPsGreatly reduced binding nih.gov
IGFBP-1Significantly reduced affinity oup.comoup.com
IGFBP-3Several times lower affinity nih.gov
IGFBP-345- to 60-fold lower potency (binding) bioscientifica.com

It is important to note that while R3 IGF-I has reduced affinity for IGFBPs, some studies indicate that even with this reduced binding, IGFBPs can still modulate the effects of R3 IGF-I, potentially through IGF-independent mechanisms or by influencing its presentation to the receptor. oup.comoup.combioscientifica.com

Implications of Altered IGFBP Binding for Bioavailability in Research Systems

A primary characteristic of R3 IGF-I is its significantly reduced affinity for IGFBPs compared to native IGF-I cellsciences.comwikipedia.orgcellsciences.combiologists.com. Native IGF-I in circulation is predominantly bound to IGFBPs, particularly IGFBP-3, often forming a ternary complex with the acid-labile subunit (ALS) cellsciences.comdiva-portal.orge-enm.org. This binding regulates IGF-I's half-life and bioavailability, essentially acting as a reservoir cellsciences.combiologists.comnih.gov.

The structural modifications in R3 IGF-I, specifically the arginine substitution at position 3 and the N-terminal extension, are responsible for its low affinity for IGFBPs cellsciences.comsigmaaldrich.combiologists.com. This reduced binding capacity means that a larger proportion of R3 IGF-I remains in a free, unbound state in research systems, increasing its bioavailability to the IGF-IR on target cells researchgate.netcellsciences.comcellsciences.com. Studies have shown that R3 IGF-I has several times lower affinity for IGFBP-3 and greatly reduced binding to other IGFBPs compared to native IGF-I biologists.comnih.gov. This altered binding profile leads to an increased half-life of R3 IGF-I in vitro and in vivo, making it more stable and potent in cell culture applications cellsciences.comsigmaaldrich.comsigmaaldrich.comresearchgate.net.

The enhanced bioavailability of R3 IGF-I in research systems, particularly in serum-free or low-serum cell cultures, allows it to more effectively promote cell proliferation, survival, and productivity compared to native IGF-I or insulin cellsciences.comcellsciences.comcellsciences.comsigmaaldrich.com. This is because, unlike native IGF-I which is largely sequestered by IGFBPs, R3 IGF-I is more readily available to bind and activate the IGF-IR cellsciences.comsigmaaldrich.com.

Research findings illustrate the implications of this altered binding. For instance, in studies using mouse models with knock-in mutations for R3-IGF-I, enhanced somatic growth was observed, attributed to increased IGF-I bioavailability in tissues biologists.comnih.gov. In cell culture, R3 IGF-I has shown significantly greater potency in stimulating processes like IGFBP-3 and -2 production in granulosa cells compared to native IGF-I nih.gov.

The following table summarizes key differences in binding affinity and half-life between native IGF-I and R3 IGF-I, based on research findings:

FeatureNative IGF-IR3 IGF-ISource
IGFBP AffinityHigh (especially IGFBP-3)Significantly Reduced cellsciences.comwikipedia.orgcellsciences.combiologists.com
BioavailabilityModulated by IGFBP bindingIncreased due to low IGFBP affinity researchgate.netcellsciences.comcellsciences.com
Half-lifeApproximately 12-15 hours (in complex)Approximately 20-30 hours cellsciences.comwikipedia.orgresearchgate.net
PotencyReferenceApproximately 3 times greater wikipedia.orgresearchgate.net

These characteristics make R3 IGF-I a valuable tool in research, particularly in cell culture, where controlled and consistent growth factor availability is essential cellsciences.comcellsciences.comsigmaaldrich.com.

IGFBP-Independent Actions of R3 IGF-I in Cellular Contexts

While the primary mechanism of R3 IGF-I action is mediated through its binding to the IGF-I receptor, research also explores potential IGFBP-independent actions in cellular contexts. However, it is important to distinguish between IGFBP-independent actions of IGFBPs themselves and potential IGFBP-independent actions of R3 IGF-I. IGFBPs, particularly IGFBP-1, IGFBP-3, and IGFBP-5, have been shown to exert effects on cells that are independent of their ability to bind IGFs bioscientifica.comnih.govphysiology.orgrug.nlfrontiersin.org. These IGF-independent effects can either inhibit or stimulate growth depending on the cell type and context physiology.orgfrontiersin.org.

In the context of R3 IGF-I, its design specifically aims to minimize interaction with IGFBPs to maximize IGF-IR mediated signaling researchgate.netcellsciences.comcellsciences.com. Therefore, the biological effects observed with R3 IGF-I are largely attributed to its enhanced ability to activate the IGF-IR due to reduced sequestration by IGFBPs cellsciences.comsigmaaldrich.com.

However, some studies using R3 IGF-I in conjunction with IGFBPs have provided insights into the interplay between IGFs and IGFBPs. For example, studies investigating the effects of IGFBP-5 on cell proliferation have used R3 IGF-I to discern IGF-dependent versus IGF-independent actions of IGFBP-5 bioscientifica.com. Since R3 IGF-I has very low affinity for IGFBPs but retains its ability to bind the IGF-IR, any suppression of R3 IGF-I-stimulated proliferation by IGFBP-5 is believed to result from IGFBP-5's IGF-independent actions on the cell, rather than from binding and inactivation of R3 IGF-I bioscientifica.com. Similarly, research on IGFBP-3 has utilized R3 IGF-I to demonstrate that IGFBP-3 can suppress proliferation of certain cell types via both IGF-dependent and IGF-independent mechanisms nih.gov.

Research FindingIGFBP-Independent Action DemonstratedCompound(s) Used (in addition to or with R3 IGF-I)Source
Suppression of R3 IGF-I-stimulated proliferation by IGFBP-5 in PEMC cultures.Yes (attributed to IGFBP-5)IGFBP-5 bioscientifica.com
Suppression of R3 IGF-I-stimulated proliferation by IGFBP-3 in L6 cells.Yes (attributed to IGFBP-3)IGFBP-3 nih.gov
Potentiation of IGF-I action by endogenous IGFBP-3 in MAC-T cells.Yes (attributed to IGFBP-3)Native IGF-I, B chain IGF-I, Insulin bioscientifica.com

It is crucial to reiterate that these findings primarily demonstrate the IGF-independent actions of the IGFBPs themselves, as revealed through experiments utilizing R3 IGF-I as a tool to isolate IGF-IR mediated signaling. R3 IGF-I's own biological activity is overwhelmingly dependent on its ability to bind and activate the IGF-I receptor.

Cellular and Subcellular Mechanisms of R3 Igf I Action

Activation of Intracellular Signaling Cascades

The binding of R3 IGF-I to the IGF-I receptor triggers the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation of tyrosine residues on its intracellular β-subunits nih.govmdpi.com. These phosphorylated sites act as docking stations for various substrate and adaptor proteins, most notably the Insulin (B600854) Receptor Substrate (IRS) proteins and Shc nih.govmdpi.com. The recruitment and subsequent phosphorylation of these proteins initiate the activation of multiple downstream signaling cascades, primarily the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways mdpi.comnih.govnih.gov. Studies in HEK293 cells have shown that R3 IGF-I activates the Type I IGF receptor in a dose-responsive manner, with greater potency observed at lower concentrations compared to native IGF-I or insulin nih.gov.

The PI3K/Akt pathway is a central signaling route for IGF-I receptor-mediated effects, primarily governing cell survival, growth, and metabolism creative-diagnostics.comresearchgate.net.

Activation: Upon R3 IGF-I stimulation, the phosphorylated IGF-I receptor recruits and phosphorylates IRS proteins creative-diagnostics.comresearchgate.net. This creates binding sites for the SH2 domains of the p85 regulatory subunit of PI3K mdpi.com. The binding of PI3K to IRS activates its p110 catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane researchgate.netelifesciences.org. PIP3 recruits and co-localizes proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1) researchgate.netresearchgate.net. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTOR Complex 2 (mTORC2) researchgate.netresearchgate.net.

Regulation and Downstream Effects: Once activated, Akt phosphorylates a wide array of cytoplasmic and nuclear substrates to exert its effects. It promotes cell survival by inactivating pro-apoptotic proteins such as Bad and procaspase 9 nih.gov. Furthermore, Akt stimulates protein synthesis and cell growth through the activation of mTORC1 juniperpublishers.com. The continuous stimulation by IGF-I and sustained PI3K activity associated with the IGF-I receptor are required for cell cycle progression from the G1 to S phase nih.gov. The pathway is tightly regulated by negative feedback mechanisms; for instance, activated Akt can phosphorylate IRS proteins, leading to their dissociation from the plasma membrane, which in turn limits PI3K recruitment and PIP3 synthesis elifesciences.org. Additionally, phosphatases like PTEN (Phosphatase and Tensin Homolog) dephosphorylate PIP3, terminating the signal researchgate.net.

Key Proteins in the PI3K/Akt PathwayFunction
IGF-IR Receptor Tyrosine Kinase; binds R3 IGF-I and autophosphorylates.
IRS Insulin Receptor Substrate; adaptor protein that is phosphorylated by IGF-IR.
PI3K Phosphoinositide 3-Kinase; binds to phosphorylated IRS and generates PIP3.
PIP3 Phosphatidylinositol (3,4,5)-trisphosphate; second messenger that recruits Akt and PDK1.
PDK1 Phosphoinositide-dependent kinase-1; phosphorylates and activates Akt.
Akt (PKB) Protein Kinase B; phosphorylates numerous substrates to promote cell survival and growth.
mTORC2 mTOR Complex 2; contributes to the full activation of Akt.
PTEN Phosphatase and Tensin Homolog; dephosphorylates PIP3 to terminate signaling.

The MAPK/ERK pathway is another major signaling cascade activated by R3 IGF-I, which primarily transduces mitogenic signals to regulate cell proliferation and differentiation cellsciences.comnih.govcreative-diagnostics.com.

Activation: This pathway is initiated when phosphorylated IRS or Shc proteins recruit the adaptor protein Grb2 mdpi.comcreative-diagnostics.com. Grb2, in turn, binds to the guanine nucleotide exchange factor Son of Sevenless (SOS), bringing it to the plasma membrane nih.gov. SOS then activates the small G-protein Ras by promoting the exchange of GDP for GTP. GTP-bound Ras activates a downstream kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase) mdpi.comnih.gov. Raf then phosphorylates and activates MEK (a MAP kinase kinase), which finally phosphorylates and activates ERK (a MAP kinase), also known as p42/p44 MAPK nih.govnih.govencyclopedia.pub.

Downstream Effects: Activated ERK translocates from the cytoplasm to the nucleus, where it phosphorylates and activates a variety of transcription factors nih.gov. This leads to the expression of genes that drive cell cycle progression and proliferation nih.govnih.gov. In hepatocytes, for example, ERK activation upregulates cyclins D1 and A, promoting cell division nih.gov. Research in nonmammalian vertebrates has confirmed that exogenous IGF-I activates the MAPK/ERK pathway in vivo in skeletal muscle, contributing to somatic growth nih.govresearchgate.net.

Key Proteins in the MAPK/ERK PathwayFunction
Shc/IRS Adaptor proteins phosphorylated by IGF-IR.
Grb2 Growth factor receptor-bound protein 2; links Shc/IRS to SOS.
SOS Son of Sevenless; guanine nucleotide exchange factor that activates Ras.
Ras Small G-protein; when GTP-bound, activates the kinase cascade.
Raf (MAPKKK) MAP Kinase Kinase Kinase; phosphorylates and activates MEK.
MEK (MAPKK) MAP Kinase Kinase; phosphorylates and activates ERK.
ERK (MAPK) Extracellular signal-regulated kinase; translocates to the nucleus to regulate transcription factors.

Beyond the two primary pathways, R3 IGF-I signaling through the IGF-I receptor engages other important effectors that contribute to its diverse cellular effects.

mTOR: The mechanistic Target of Rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2 nih.gov. As mentioned, mTORC2 is involved in the activation of Akt researchgate.net. The more well-understood mTORC1 is a major downstream effector of the PI3K/Akt pathway juniperpublishers.com. Activated Akt stimulates mTORC1 activity, which in turn promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1) researchgate.netjuniperpublishers.com. The IGF-I/mTOR signaling pathway has been shown to induce the transcription of the mitochondrial pyrimidine nucleotide carrier PNC1, which is essential for regulating cell size and proliferation nih.gov.

STAT: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another route for IGF-IR signaling mdpi.comcreative-diagnostics.com. Upon receptor activation, JAK proteins can be phosphorylated, leading to the subsequent recruitment and phosphorylation of STAT proteins. Activated STATs then dimerize and translocate to the nucleus, where they function as transcription factors to regulate the expression of target genes creative-diagnostics.com. Specifically, the activation of STAT3 has been identified as a critical component of the IGF-IR's cellular functions mdpi.com.

Regulation of Gene Expression Profiles

The activation of intracellular signaling cascades by R3 IGF-I culminates in the nucleus, where a complex program of gene expression is initiated to mediate the compound's effects on cellular growth, metabolism, and survival.

IGF-I signaling is a potent regulator of gene transcription. Studies using RNA sequencing in primary astrocytes have revealed that IGF-1 significantly regulates the expression of over 1,200 genes nih.gov.

Metabolic Genes: A primary effect of IGF-I signaling is the regulation of genes involved in lipid and cholesterol biosynthesis nih.gov. This aligns with the role of the IGF-I system in coordinating cellular metabolic status with growth signals.

Gene CategoryEffect of IGF-I SignalingExamples of Regulated Processes/Genes
Metabolism UpregulationLipid and cholesterol biosynthesis
Protein Synthesis UpregulationRibosomal biogenesis
Protein Degradation DownregulationAutophagy (e.g., p62, Ulk1/2, Atg genes)

While the epigenetic regulation of the IGF1 gene itself is well-documented, reports on the direct impact of R3 IGF-I or native IGF-I signaling on epigenetic mechanisms in target cells are less common in the reviewed literature. Research has extensively shown that the expression of the IGF1 gene is controlled by epigenetic factors, such as DNA methylation of its promoters frontiersin.orgresearchgate.net. For instance, methylation levels of the IGF1 gene promoters are inversely correlated with circulating IGF-I levels and stature in children researchgate.net. Furthermore, intrauterine growth retardation can disrupt the epigenetic regulation of hepatic IGF1 gene transcription nih.govmdpi.com. However, these findings describe the regulation imposed upon the IGF1 gene, rather than epigenetic changes induced by its protein product. The downstream signaling cascades, such as MAPK/ERK and PI3K/Akt, are known to phosphorylate and regulate the activity of chromatin-modifying enzymes in other contexts, suggesting a potential but not yet fully elucidated mechanism by which R3 IGF-I could influence the epigenetic landscape of a cell.

Influence on Fundamental Cellular Processes

Long R3 IGF-I (R3 IGF-I), a synthetic analog of insulin-like growth factor-1 (IGF-1), has demonstrated significant effects on a variety of fundamental cellular activities. medicalantiaging.comiredellfreenews.com Its structural modifications, which include the substitution of an arginine for glutamic acid at the third position and a 13 amino acid N-terminal extension, result in a markedly reduced affinity for IGF-binding proteins (IGFBPs). repligen.comrepligen.com This characteristic enhances its bioavailability and potency compared to native IGF-1, allowing for more pronounced effects on cellular processes. repligen.comcellsciences.com

Induction of Cell Proliferation and Mitogenesis

R3 IGF-I is a potent mitogenic growth factor, widely utilized in mammalian cell culture to significantly increase cell yield. repligen.com Research has shown its robust effects on cell proliferation across various cell types. medicalantiaging.com In Chinese Hamster Ovary (CHO) cells, supplementation with R3 IGF-I has been shown to improve volumetric productivity by up to 62% compared to non-supplemented cultures and 40% over cultures supplemented with insulin. repligen.com This enhanced proliferative effect is attributed to its specific targeting and activation of the Type I IGF Receptor (IGF-IR), leading to greater activation of downstream signaling cascades responsible for proliferation. repligen.comcellsciences.com

Studies in human embryonic kidney (HEK293) cells have also demonstrated that R3 IGF-I is a more potent growth factor than either insulin or native IGF-I in serum-free cultures. nih.gov The mechanism for this enhanced potency involves a greater level of activation of both the IGF-IR and the insulin receptor (IR) at lower concentrations compared to insulin or IGF-1. nih.gov The activation of the mitogen-activated protein kinase (MAPK) pathway is a key signaling route through which R3 IGF-I generates a mitogenic signal. cellsciences.com

The mitogenic activity of R3 IGF-I has also been observed in more specialized cell types. For instance, it has been implicated in the proliferation of myogenic cells, which is a crucial step in muscle repair and regeneration. nih.gov Similarly, in fetal rat brown adipocytes, IGF-I, the parent molecule of R3 IGF-I, has been shown to be as potent as 10% fetal calf serum in inducing DNA synthesis and increasing cell number. nih.gov

Table 1: Comparative Proliferative Effects of R3 IGF-I

Cell TypeComparisonOutcomeReference
CHO CellsR3 IGF-I vs. No SupplementUp to 62% increase in volumetric productivity repligen.com
CHO CellsR3 IGF-I vs. Insulin40% increase in volumetric productivity repligen.com
HEK293 CellsR3 IGF-I vs. Insulin/IGF-IMore potent growth factor in serum-free culture nih.gov
Porcine Embryonic Myogenic CellsIGF-I and Long-R3-IGF-IProliferation stimulated, but suppressed by IGFBP-3 researchgate.net

Promotion of Cell Survival and Inhibition of Apoptosis

R3 IGF-I plays a critical role in promoting cell survival and inhibiting apoptosis, or programmed cell death. cellsciences.com This anti-apoptotic function is a key contributor to increased cell density, higher viability, and extended cell culture duration observed in various in vitro systems. repligen.com The primary mechanism involves the activation of the Type I IGF Receptor, which in turn stimulates the PI3 Kinase-Akt signaling pathway. cellsciences.comresearchgate.net The activation of Akt leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad and procaspase 9. nih.gov

The enhanced bioavailability of R3 IGF-I, due to its reduced binding to IGFBPs, allows for a more sustained activation of these anti-apoptotic pathways. repligen.comcellsciences.com This is particularly important in serum-free media formulations where the absence of other survival factors can increase the rate of apoptosis. cellsciences.com In CHO cells, for example, the use of R3 IGF-I helps to prevent the loss of viability caused by various culture stressors. sigmaaldrich.com

Research has demonstrated the efficacy of IGF-1 and its analogs in inhibiting apoptosis in a wide range of cell types and in response to different apoptotic stimuli. nih.gov For instance, in porcine primary granulosa cells, IGF-1 prevents apoptosis and increases the anti-apoptotic index (the ratio of Bcl-2/Bax). mdpi.com In the developing cerebral cortex of mice, overexpression of IGF-1 leads to a significant decrease in the number of apoptotic neurons. nih.gov These findings underscore the broad and potent anti-apoptotic capabilities of the IGF-1 signaling axis, which are amplified by the enhanced properties of R3 IGF-I.

Differentiation of Specific Cell Lineages (e.g., Myogenic, Osteogenic, Neuronal)

R3 IGF-I and its parent molecule, IGF-1, have been shown to be influential factors in the differentiation of various specific cell lineages.

Myogenic Differentiation: IGFs are known to promote both the proliferation and differentiation of skeletal muscle cells. nih.gov In cultures of L6E9 myoblasts, IGF-I treatment initially leads to a transient decrease in myogenic factors and an increase in cell cycle markers, indicating a phase of proliferation. This is followed by a subsequent activation of myogenic factors, resulting in increased expression of muscle-specific genes and the formation of larger myotubes. nih.gov This suggests that IGF-I first stimulates proliferation, which is then followed by myogenic differentiation. IGF-1 signaling is considered essential for myogenic differentiation and has been shown to regulate mitochondrial remodeling during this process. mdpi.com

Osteogenic Differentiation: IGF-1 plays a significant role in the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). koreascience.krnih.gov Studies have shown that IGF-1 can increase alkaline phosphatase activity, cell calcification, and the expression of key osteogenic factors such as runt-related transcription factor 2 (RUNX2), osterix (OSX), and osteocalcin (OCN). koreascience.krkoreamed.org The MAPK/ERK pathway is one of the signaling cascades through which IGF-1 promotes osteogenic differentiation. koreascience.kr However, it is noteworthy that some studies suggest the effects of IGF-1 may be differentiation-dependent, with more pronounced effects on mature cells of the osteoblast lineage rather than on primitive osteoprogenitors. nih.gov

Neuronal Differentiation: IGF-1 is a potent factor in neuronal differentiation. In cultures of human neural stem cells (hNSCs), IGF-I has been shown to increase neurite outgrowth, including both the number and length of individual neurites. researchgate.net It promotes the differentiation of postmitotic CNS stem cell-derived neuronal precursors. nih.gov The PI3K/Akt pathway is a key mediator of IGF-1's effects on the differentiation and maturation of neurons. nih.gov

Table 2: Effects of IGF-1/R3 IGF-I on Cell Lineage Differentiation

Cell LineageModel SystemKey FindingsReference
MyogenicL6E9 myoblastsProliferation precedes differentiation nih.gov
MyogenicC2C12 myoblastsEssential for myogenic differentiation mdpi.com
OsteogenicRat Bone Marrow Mesenchymal Stem CellsInduces osteogenic differentiation via MAPK/ERK pathway koreascience.kr
OsteogenicHuman Marrow Stromal CellsEffects may be restricted to more mature osteoblasts nih.gov
NeuronalHuman Neural Stem CellsIncreases neurite outgrowth researchgate.net
NeuronalCNS Stem Cell-Derived Neuronal PrecursorsPromotes differentiation nih.gov

Modulation of Cellular Migration and Invasion (if reported in research context)

Research has indicated that the IGF-1 axis can modulate cellular migration and invasion, particularly in the context of cancer cells. In human colon carcinoma cells, IGF-I has been shown to induce migration and invasion. nih.gov This process appears to require the activation of other receptor tyrosine kinases, such as c-Met, the receptor for hepatocyte growth factor (HGF), and the urokinase plasminogen activator receptor (uPAR). nih.gov

In the context of non-cancerous cells, studies on smooth muscle cells have shown that both IGF-I and IGF-II can stimulate cell migration following wounding. nih.gov However, this migratory response is modulated by IGF-binding proteins, with IGFBP-2 showing a significant inhibitory effect. nih.gov Given that R3 IGF-I has a greatly reduced affinity for IGFBPs, it is plausible that its effect on cell migration could be more pronounced than that of native IGF-1 in environments where IGFBPs are present.

Impact on Metabolic Reprogramming in In Vitro Systems (e.g., Glucose Uptake)

R3 IGF-I has been shown to influence cellular metabolism, particularly glucose uptake. In 3T3-L1 adipocytes, a lengthened analogue of IGF-1, IGF-1 LR3, induced a significant increase in glucose uptake at higher concentrations (20, 50, and 100 nM). nih.gov Further research on adipocytes demonstrated that prolonged exposure to IGF-1 LR3 enhanced glucose uptake and had additive effects when combined with insulin over a 24-hour period. medicalantiaging.com

The ability of R3 IGF-I to stimulate glucose uptake positions it as a potential modulator of cellular metabolism in in vitro systems. medicalantiaging.com While native IGF-1 is known to be equipotent with insulin in promoting glucose uptake in mature adipocytes, the enhanced bioavailability of R3 IGF-I could potentially lead to a more sustained metabolic effect. researchgate.net

Comparative Analysis with Native Igf I and Other Analogs

Differential Receptor Binding and Signaling Efficacy Compared to Native IGF-I

R3 IGF-I exhibits an enhanced interaction with the Type I IGF receptor (IGF-IR), leading to more potent downstream signaling compared to native IGF-I. Studies indicate that R3 IGF-I binds more effectively to the IGF-1 receptor, with some research suggesting a binding efficacy that is two to three times greater than that of its natural counterpart. elementsarms.com This increased affinity results in a greater activation of the IGF-IR. repligen.com

Upon binding, R3 IGF-I is a more potent activator of the IGF-IR and, in some systems, the insulin (B600854) receptor (IR), particularly at lower concentrations. nih.gov This leads to a more robust activation of key intracellular signaling cascades responsible for cell proliferation and the inhibition of apoptosis (programmed cell death). repligen.comsigmaaldrich.com Specifically, R3 IGF-I has been shown to cause greater activation of critical signaling molecules such as Akt, MAPK, and the PI3K/Akt/mTOR pathway, which are central to promoting cell growth and survival. elementsarms.comsigmaaldrich.com The enhanced activation of these pathways contributes to the increased cell density, higher viability, and extended culture duration observed in cell culture applications. repligen.com Interestingly, while R3 IGF-I has a low affinity for the insulin receptor, its potent activation suggests the potential involvement of hybrid IGF-IR/IR dimers. nih.gov

Variations in Biological Activity Profiles and Potency

The structural modifications of R3 IGF-I translate into a significantly higher biological potency compared to native IGF-I in vitro. genscript.comrepligen.com This enhanced potency has been demonstrated across various biological assays, including the stimulation of protein synthesis and hypoglycemic effects. prospecbio.comnih.govresearchgate.net

In studies using L6 myoblasts, the ED₅₀ (the concentration that produces a half-maximal response) for R3 IGF-I in stimulating protein synthesis was less than 10 ng/ml. prospecbio.com In comparative studies examining hypoglycemic action in pigs and marmosets, IGF-I variants with poor binding to IGF binding proteins, including R3 IGF-I and Long R3 IGF-I, were consistently two to three-fold more potent than native IGF-I in lowering plasma glucose levels. nih.govresearchgate.net These variants also demonstrated a more prolonged effect, suppressing plasma glucose levels for a much longer period than native IGF-I. nih.govresearchgate.net

The relative hypoglycemic potency of various IGF analogs has been established in animal models, highlighting the superior activity of the modified peptides. nih.govresearchgate.net

Table 1: Comparative Hypoglycemic Potency of IGF-I and Its Analogs nih.govresearchgate.net
CompoundRelative Potency (vs. Native IGF-I)Key Structural Difference
Native IGF-IBaseline (1x)Standard 70-amino acid sequence
Long-IGF-IGreater than IGF-IN-terminal extension
R3 IGF-I~2-3xArginine at position 3
Long R3 IGF-I~2-3xArginine at position 3 and N-terminal extension
Des(1-3) IGF-IGreater than R3 IGF-I / Long R3 IGF-IDeletion of first 3 N-terminal amino acids

Distinct Modulatory Effects of IGFBPs on R3 IGF-I versus Native IGF-I Activity

A primary factor contributing to the enhanced potency of R3 IGF-I is its markedly reduced affinity for insulin-like growth factor-binding proteins (IGFBPs). genscript.com In circulation and in local tissue environments, the majority of native IGF-I is bound to one of at least six IGFBPs, which regulate its bioavailability and activity. cellsciences.com These binding proteins generally inhibit the biological actions of IGFs by competing with the IGF-IR for IGF-I binding. genscript.comrepligen.com

The structural modifications in R3 IGF-I—specifically the substitution of arginine for glutamic acid at position three and the N-terminal extension peptide—result in a greater than 1000-fold reduction in its affinity for IGFBPs compared to native IGF-I. repligen.comsigmaaldrich.comoup.com This dramatically lower affinity means that R3 IGF-I remains largely unbound, leading to increased bioavailability to interact with and activate the IGF-IR. cellsciences.comresearchgate.netcellsciences.com

While the binding is significantly reduced, some studies suggest that at high concentrations, IGFBP-3 can still exert an inhibitory effect on R3 IGF-I-induced receptor activation, likely through sequestration of the analog in the extracellular space rather than through direct receptor interaction. nih.gov The differential binding to IGFBPs is a key distinction between R3 IGF-I and native IGF-I. oup.com

Table 2: Comparison of Affinity for IGFBPs
CompoundRelative Affinity for IGFBPsResulting Bioavailability
Native IGF-IHighLow (mostly bound) cellsciences.com
R3 IGF-IVery Low (>1000-fold reduced) repligen.comsigmaaldrich.comoup.comHigh (mostly free) cellsciences.comresearchgate.net

Comparison with Other IGF Analogs (e.g., Des1-3 IGF-I)

R3 IGF-I is one of several engineered analogs of IGF-I. Another widely studied analog is Des(1-3) IGF-I, which is characterized by the deletion of the first three amino acids from the N-terminus. biologists.com Like R3 IGF-I, Des(1-3) IGF-I exhibits greatly reduced affinity for IGFBPs and, consequently, enhanced biological potency compared to native IGF-I. nih.govbiologists.com

However, there are notable differences between R3 IGF-I and Des(1-3) IGF-I. In terms of potency, some studies suggest that Des(1-3) IGF-I is even more potent than R3 IGF-I. nih.govresearchgate.net For instance, in studies measuring hypoglycemic effects, the potency was ranked as IGF-I < R3 IGF-I ≈ Long R3 IGF-I < Des(1-3) IGF-I. nih.govresearchgate.net

A significant differentiator is their pharmacokinetic profile. Long R3 IGF-I has a substantially longer half-life, estimated at 20-30 hours, whereas Des(1-3) IGF-I has a very short half-life of approximately 20-30 minutes. youtube.com This makes Long R3 IGF-I a long-acting systemic agent, while Des(1-3) IGF-I is a potent, short-acting compound often considered for more localized effects. youtube.comswolverine.com

Table 3: Comparative Properties of IGF-I Analogs
PropertyNative IGF-ILong R3 IGF-IDes(1-3) IGF-I
Structure70 amino acids83 amino acids (Arg at position 3, N-terminal extension) genscript.com67 amino acids (N-terminal tripeptide deleted) biologists.com
Affinity for IGFBPsHighVery Low (>1000-fold reduced) repligen.comsigmaaldrich.comoup.comVery Low nih.govbiologists.com
Relative PotencyBaseline (1x)High (~2-3x greater than native IGF-I) nih.govresearchgate.netVery High (>10x, higher than R3 IGF-I) nih.govresearchgate.netyoutube.com
Half-LifeVariable (minutes to hours, depends on IGFBP binding) medicalantiaging.comLong (~20-30 hours) youtube.comVery Short (~20-30 minutes) youtube.com

Advanced Research Methodologies and Analytical Techniques for R3 Igf I Studies

Recombinant Protein Expression and Purification Strategies for R3 IGF-I

The production of Long R3 IGF-I, an analog of human insulin-like growth factor-I (IGF-I), relies on recombinant DNA technology. cellsciences.comresearchgate.net This bioengineered protein is specifically designed for enhanced performance in cell culture applications. cellsciences.comresearchgate.netsigmaaldrich.com The most common expression system for R3 IGF-I is Escherichia coli (E. coli). sigmaaldrich.comrepligen.comsigmaaldrich.comabcam.com

The general process involves a proprietary, yet conventional, expression system where E. coli cells from a validated working cell bank are grown in a fed-batch fermentation process. repligen.com Following fermentation, the recombinant R3 IGF-I accumulates within the E. coli cells in the form of inclusion bodies. repligen.comsigmaaldrich.comabcam.com These inclusion bodies are then harvested, dissolved, and desalted. sigmaaldrich.comabcam.com

A critical step in the purification process is the refolding of the protein. The isolated and denatured R3 IGF-I is refolded in a redox buffer to ensure it achieves its correct three-dimensional structure, which is essential for its biological activity. repligen.com The final purification of the active, properly folded molecule is achieved through a multi-stage purification process, which typically involves several liquid chromatography steps to ensure high purity. repligen.comsigmaaldrich.comabcam.com The quality and identity of the final product are confirmed through methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. repligen.com

Animal-Component-Free Production Systems

A significant advancement in the production of R3 IGF-I for biopharmaceutical applications is the use of animal-component-free (ACF) manufacturing processes. sigmaaldrich.comrepligen.com This approach mitigates the risk of introducing adventitious agents, such as viruses or prions, that can be associated with animal-derived raw materials. sigmaaldrich.com The entire production process, from fermentation to final purification, is designed to be completely free of animal-derived components. sigmaaldrich.comrepligen.com

The fermentation process utilizes fully defined, animal-component-free media to grow the recombinant E. coli. repligen.com This eliminates the need for animal-derived supplements like serum. The manufacturing facilities often operate under Good Manufacturing Practices (GMP) and may hold ISO 9001 certification, ensuring a high level of quality and consistency. sigmaaldrich.comrepligen.com The absence of animal-derived materials throughout the manufacturing and storage of R3 IGF-I makes it an ideal and safe component for chemically defined cell culture media used in the production of therapeutic proteins. sigmaaldrich.com A certificate of origin confirming the animal-free status is often available upon request. sigmaaldrich.com

Quantitative Analytical Assays for R3 IGF-I in Research Matrices

The ability to accurately quantify R3 IGF-I concentrations in various research matrices, such as cell culture media and drug substance samples, is crucial for process optimization and quality control. downstreamcolumn.comrepligen.comrepligen.com Several analytical methods have been developed for this purpose, with enzyme-linked immunosorbent assays (ELISA) and mass spectrometry-based techniques being the most prominent.

Enzyme-Linked Immunosorbent Assays (ELISA)

Commercially available ELISA kits provide a specific and sensitive method for the quantitation of Long R3 IGF-I. cellsciences.comresearchgate.netrepligen.com These assays typically employ a sandwich ELISA format. cellsciences.comresearchgate.netdownstreamcolumn.com In this setup, a microplate is pre-coated with a monoclonal antibody specific to Long R3 IGF-I. cellsciences.comresearchgate.netrepligen.com When a sample containing Long R3 IGF-I is added to the wells, the protein is captured by the immobilized antibody. cellsciences.comresearchgate.net

Following a washing step, a second, biotinylated detection antibody that also recognizes Long R3 IGF-I is added, forming a "sandwich" with the captured protein. cellsciences.comresearchgate.netrepligen.com Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. cellsciences.comresearchgate.netrepligen.com The final step involves the addition of a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which is converted by the HRP enzyme into a colored product. repligen.com The reaction is then stopped, typically with sulfuric acid, and the absorbance is measured at 450 nm. cellsciences.comresearchgate.netrepligen.com The intensity of the color is directly proportional to the concentration of Long R3 IGF-I in the sample. repligen.com

These ELISA kits are designed for ease of use, with ready-to-use coated plates that eliminate the need for additional coating and blocking steps. cellsciences.comresearchgate.netrepligen.com They offer a quantitative range that is relevant for cell culture applications. For example, some kits can measure Long R3 IGF-I concentrations in the range of 0.31 to 40 ng/mL. cellsciences.comresearchgate.net The specificity of these assays is a key feature; they show minimal cross-reactivity with native IGF-I (around 35-40%) and virtually no reactivity with insulin (B600854). cellsciences.comdownstreamcolumn.comrepligen.com

Performance Characteristics of a Commercial Long R3 IGF-I ELISA Kit
ParameterSpecificationReference
Assay FormatSandwich ELISA cellsciences.comresearchgate.netdownstreamcolumn.com
Detection Range0.31 to 40 ng/mL cellsciences.comresearchgate.net
Limit of Quantitation (LOQ)0.63 ng/mL downstreamcolumn.com
Limit of Detection (LOD)0.31 ng/mL downstreamcolumn.com
Specificity~35-40% reactivity with native IGF-I cellsciences.comdownstreamcolumn.com
No reactivity with insulin downstreamcolumn.comrepligen.com

Mass Spectrometry-Based Methods (LC-MS/MS, uHPLC-MS/MS) for Identification and Quantification

Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS), offer a highly specific and sensitive alternative for the identification and quantification of R3 IGF-I and its analogs. nih.govresearchgate.net These techniques are capable of distinguishing between different IGF-I variants and their metabolites, which is a significant advantage in complex biological matrices. nih.gov

The workflow for LC-MS/MS analysis typically involves sample preparation to isolate the target peptide, followed by chromatographic separation and mass spectrometric detection. nih.gov Nanoscale liquid chromatography coupled with high-resolution mass spectrometry has been successfully employed for the detection of Long R3 IGF-I in plasma samples. nih.gov These methods can achieve low limits of detection, often in the low ng/mL range (e.g., 0.5 ng/mL). nih.govresearchgate.net

One of the challenges in analyzing IGF-I and its analogs in biological fluids is their association with IGF binding proteins (IGFBPs), which can interfere with quantification. lcms.cz Various sample preparation strategies are employed to dissociate the IGF-I/IGFBP complexes, such as the use of detergents like CHAPS or denaturation with agents like sodium dodecyl sulphate (SDS) followed by protein precipitation. lcms.czresearchgate.net

Immunopurification Techniques for Sample Preparation

To enhance the sensitivity and specificity of MS-based assays, immunopurification techniques are often used as a sample preparation step. nih.govresearchgate.net These methods utilize antibodies specific to the target analyte to selectively capture it from a complex mixture, thereby enriching the sample and removing interfering substances. nih.gov

Magnetic beads or pipette tips functionalized with Protein A, which binds to the Fc region of antibodies, can be used in conjunction with a specific anti-human-IGF-I antibody to capture R3 IGF-I. researchgate.net This immunoaffinity purification approach has been shown to yield good recoveries (often greater than 50%) and is highly repeatable. researchgate.net The use of a specific antibody for Long R3 IGF-I allows for its determination even in the presence of a large excess of endogenous human IGF-I. nih.gov

In Vitro Cell Culture Model Systems (2D and 3D)

Long R3 IGF-I is widely used as a supplement in serum-free and chemically defined media for various in vitro cell culture applications, primarily in two-dimensional (2D) suspension cultures. sigmaaldrich.comrepligen.comnih.govcellculturedish.com Its primary function is to promote cell proliferation, enhance cell survival, and increase protein productivity. cellsciences.comresearchgate.netrepligen.com

The enhanced potency of Long R3 IGF-I is attributed to its reduced affinity for IGFBPs, which are naturally present in cell culture environments and can sequester native IGF-I, limiting its bioavailability. cellsciences.comresearchgate.netgropep.com By evading binding to these proteins, Long R3 IGF-I is more readily available to bind to and activate the Type 1 IGF receptor (IGF-1R). downstreamcolumn.comnih.govrepligen.com Activation of the IGF-1R triggers downstream signaling pathways that are crucial for cell growth and the inhibition of apoptosis (programmed cell death). sigmaaldrich.comrepligen.com

Numerous cell types have been shown to respond to Long R3 IGF-I, including Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney 293 (HEK293) cells, baby hamster kidney (BHK) cells, Vero cells, PER.C6 cells, Madin-Darby Canine Kidney (MDCK) cells, and fibroblasts. cellsciences.comsigmaaldrich.comnih.gov In CHO cell cultures, the addition of Long R3 IGF-I has been demonstrated to significantly improve volumetric productivity. repligen.comcellculturedish.comrepligen.com For instance, supplementation with Long R3 IGF-I has been shown to increase productivity by up to 62% compared to non-supplemented cultures and by 40% over cultures supplemented with insulin. repligen.com

Optimization of Chemically Defined and Serum-Free Media Supplementation

The use of R3 IGF-I is a critical advancement in the development of chemically defined and serum-free media for mammalian cell culture. repligen.comcellsciences.com These advanced media formulations are essential for modern biopharmaceutical production, as they minimize the risks associated with animal-derived components, such as viral contamination, and reduce batch-to-batch variability. cellsciences.comcontentstack.com R3 IGF-I, a recombinant analog of human insulin-like growth factor-I (IGF-I), is specifically engineered to enhance cell culture performance in these defined environments. repligen.com

R3 IGF-I's molecular structure gives it a significant biological advantage. It includes the 70 amino acids of IGF-I, but with a key substitution of an arginine for the glutamic acid at position 3, along with a 13-amino acid extension at the N-terminal end. cellsciences.comrepligen.com This modification results in a greater than 1000-fold reduction in its affinity for Insulin-Like Growth Factor-Binding Proteins (IGFBPs). repligen.comrepligen.com In standard cell cultures, IGFBPs are secreted by cells and bind to native IGF-I, inhibiting its activity. repligen.com By evading this binding, R3 IGF-I has enhanced bioavailability, allowing it to more effectively activate the Type I IGF Receptor (IGF-IR). repligen.comcellsciences.com

Activation of the IGF-IR is crucial for stimulating downstream signaling pathways, such as Akt and MAPK, which are responsible for promoting cell proliferation and inhibiting apoptosis (programmed cell death). sigmaaldrich.com The enhanced activation of these pathways by R3 IGF-I leads to increased cell density, higher cell viability, and extended productivity in culture. repligen.comsigmaaldrich.com Research has shown that R3 IGF-I is significantly more potent than insulin, a common supplement in CHO cell cultures, with studies indicating it can be over 200 times more effective. sigmaaldrich.comnih.gov This higher potency allows it to be used at much lower concentrations, typically in the ng/mL range, compared to the µg/mL levels required for insulin. sigmaaldrich.com

Optimization studies in various cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, have demonstrated the superior performance of R3 IGF-I supplementation. cellsciences.comsigmaaldrich.comnih.gov In bioreactor studies with DP-12 CHO cells adapted to the supplement, R3 IGF-I led to significant increases in both cell growth and productivity compared to unsupplemented, chemically-defined media. sigmaaldrich.com

Table 1: Impact of R3 IGF-I Supplementation on CHO DP-12 Cell Culture Performance
Performance MetricFold Increase with R3 IGF-I vs. Unsupplemented ControlReference
Cell Growth1.4-fold sigmaaldrich.com
Volumetric Productivity2.2-fold sigmaaldrich.com
IgG Production (in adapted cells)2.0-fold repligen.com

These findings underscore the value of R3 IGF-I in creating a robust and cost-effective production process by enhancing productivity within a serum-free, chemically defined media formulation. repligen.com

Cell Line Adaptation Protocols for R3 IGF-I Supplementation

The successful integration of R3 IGF-I into a cell culture process often requires an adaptation phase to wean the cells onto the new media formulation. repligen.com Proper cell adaptation is key to realizing the full benefits of supplementation, as simply adding R3 IGF-I to existing media without adaptation may not yield significant improvements in productivity. repligen.com The two primary methodologies for adapting cell lines are direct adaptation and sequential adaptation. repligen.com For either protocol, it is critical that cells are in the mid-logarithmic growth phase and exhibit at least 90% viability before the process begins. repligen.com

Direct Adaptation: This method is suitable for robust cell clones that can tolerate an immediate switch in media conditions. In this approach, cells are directly subcultured into the new, chemically defined medium containing the optimized concentration of R3 IGF-I (typically between 10 to 100 µg/L). repligen.com

Sequential Adaptation: This is a more gradual approach recommended for less robust or more sensitive cell lines. It involves progressively increasing the percentage of R3 IGF-I-supplemented medium over several passages. The process typically starts by subculturing the cells in a mixture containing a small fraction of the new medium and a larger fraction of the original medium. repligen.com

A typical sequential adaptation protocol is as follows:

Initial Step: Subculture cells in a 25% mixture of the new medium (with R3 IGF-I) and 75% of the original, unsupplemented medium.

Subsequent Passages: At each subsequent passage, the proportion of the new medium is increased. A common progression is to move to a 50:50 mixture, then to a 75:25 mixture, and finally to 100% of the R3 IGF-I supplemented medium.

Monitoring: Throughout the process, cell viability and growth rates are closely monitored to ensure the cells are successfully adapting to the new conditions.

Table 2: Comparison of Cell Line Adaptation Protocols for R3 IGF-I
ProtocolDescriptionBest Suited For
Direct AdaptationCells are immediately transferred and cultured in media containing the target concentration of R3 IGF-I.Robust, resilient cell clones.
Sequential AdaptationCells are gradually exposed to increasing concentrations of the R3 IGF-I supplemented medium over multiple passages.Less robust or sensitive cell clones.

Studies have shown that adapting CHO DP12 cells to R3 IGF-I resulted in a two-fold increase in protein production compared to non-adapted cells, demonstrating the critical importance of this preparatory step. repligen.com

Development and Utilization of Genetically Modified Animal Models (e.g., Knock-in Models)

Genetically modified animal models have been instrumental in elucidating the complex in vivo functions of the IGF-1 system and the significance of modifications like the R3 substitution. nih.govnih.gov These models allow researchers to study the effects of specific genetic changes in a whole-organism context, providing insights that are not possible from cell culture studies alone. youtube.comresearchgate.net

One of the most relevant models for studying R3 IGF-I is the R3 IGF-1 knock-in mouse . nih.gov In a knock-in model, a specific mutation is introduced into the endogenous gene at its normal location in the genome. In this case, the mutation involves substituting the glutamic acid at position 3 of the IGF-1 peptide with an arginine—the same "R3" modification found in the recombinant compound. nih.gov

Research on these knock-in mouse models has yielded significant findings:

Reduced IGFBP Binding: The R3 mutation dramatically lowers the affinity of the resulting IGF-1 peptide for IGFBPs. nih.gov

Increased Bioavailability: By reducing its sequestration by IGFBPs, the mutation increases the bioavailability of IGF-1 in tissues. nih.gov

These results from animal models provide strong in vivo evidence supporting the mechanism observed in cell culture: that the R3 modification enhances IGF-1's biological activity by allowing it to bypass the inhibitory effects of IGFBPs. nih.gov

In addition to knock-in models, conditional knockout mouse models using systems like Cre/loxP have also been crucial for refining the understanding of IGF-1 physiology. nih.govresearchgate.net These models allow for the deletion of the IGF-1 gene in specific tissues (e.g., the liver) or at specific times. nih.govresearchgate.net Studies using liver-specific IGF-1 knockout mice revealed that while circulating levels of IGF-1 dropped by approximately 75%, the mice exhibited no defects in postnatal growth. nih.govresearchgate.net This landmark finding demonstrated that locally produced (paracrine/autocrine) IGF-1, rather than circulating (endocrine) IGF-1 from the liver, is the primary mediator of growth hormone-induced somatic growth. nih.gov

Table 3: Findings from Genetically Modified Mouse Models of the IGF-1 System
Model TypeGenetic ModificationKey FindingReference
R3 IGF-1 Knock-inEndogenous IGF-1 gene is mutated to include the Glu-to-Arg substitution at position 3.Enhanced somatic growth due to increased bioavailability of IGF-1 in tissues. nih.gov
Conditional Knockout (Liver-specific)IGF-1 gene is deleted specifically in liver cells.Normal postnatal growth despite a 75% reduction in circulating IGF-1, showing the importance of local IGF-1 production. nih.govresearchgate.net

Together, these advanced animal models have been essential in validating the molecular strategy behind R3 IGF-I and in fundamentally reshaping the scientific understanding of IGF-1's role in growth and development. nih.govnih.gov

Future Directions and Emerging Research Avenues for R3 Igf I As a Research Tool

Elucidation of Novel Signaling Partners and Non-Canonical Pathway Interactions

R3 IGF-I is a potent activator of the Type I IGF-1 receptor (IGF-1R), which canonically triggers the PI3K/AKT and Ras/MAPK signaling cascades to promote cell growth, proliferation, and survival. nih.govstemcell.comnih.gov However, the full spectrum of IGF-1R signaling is more complex, involving pathways that operate independently of these central axes. Research is increasingly focused on using potent agonists like R3 IGF-I to explore these non-canonical interactions.

Examples of non-canonical IGF-1R signaling avenues include:

Interactions with G-protein-coupled receptors (GPCRs): The IGF-1R has been shown to function as a tyrosine kinase/GPCR hybrid, engaging modulatory proteins like β-arrestin. nih.gov

Calcium/Calcineurin/NFAT Signaling: The receptor can influence intracellular calcium levels and associated signaling pathways. nih.gov

Cooperation with other receptor tyrosine kinases: Evidence points to crosstalk between IGF-1R and the Epidermal Growth Factor Receptor (EGFR). nih.gov

By providing a stable and highly active signal through the IGF-1R, R3 IGF-I serves as a precise tool to stimulate these pathways, allowing researchers to identify novel binding partners and dissect signaling events that diverge from the well-established canonical routes. nih.gov

Investigation of R3 IGF-I in Mechanistic Studies of Tissue Homeostasis and Regeneration in Complex Models

The enhanced bioactivity of R3 IGF-I makes it a superior agent for studying tissue maintenance and repair. Native IGF-1's effects are heavily modulated by local IGFBPs, but R3 IGF-I's reduced affinity for these proteins allows for a more direct assessment of IGF-1R activation in complex biological systems. nih.govgenscript.com

In mouse models where the native Igf1 gene was replaced by R3-Igf1, researchers observed significant increases in body weight, bone length, and lean mass, alongside selective organ growth. biologists.com These findings underscore the fundamental role of bioavailable IGF-1 in establishing normal body and organ size. biologists.com Furthermore, studies on muscle injury have shown that local IGF-1 production is crucial for repair, stimulating the proliferation and survival of myogenic cells through the PI3K and MAPK pathways. nih.gov R3 IGF-I is also being investigated in hair regeneration, where IGF-1 signaling is known to promote the transition of hair follicles into the anagen (growth) phase. mdpi.com

Role of R3 IGF-I in Optimizing Bioprocesses for Recombinant Protein Production

R3 IGF-I has been specifically engineered for and is widely used in the biopharmaceutical industry to enhance the production of recombinant proteins in mammalian cell cultures. nih.gov It is a critical supplement in serum-free, chemically defined media, where it promotes cell proliferation and inhibits apoptosis (programmed cell death), leading to higher cell densities and extended culture viability. repligen.comcellsciences.comcellsciences.com

The advantages of R3 IGF-I over insulin (B600854) or native IGF-1 in bioprocessing are well-documented. In Chinese Hamster Ovary (CHO) cells, the most common cell line for producing therapeutic proteins, the addition of R3 IGF-I has been shown to significantly boost output.

Table 1: Impact of R3 IGF-I on CHO Cell Productivity

Metric Improvement with R3 IGF-I Source
Volumetric Productivity Up to 62% increase over non-supplemented cultures repligen.com
Volumetric Productivity Up to 40% increase over insulin-supplemented cultures repligen.com

This enhanced productivity stems from R3 IGF-I's specific and potent activation of the IGF-1R, which leads to greater stimulation of downstream pro-survival and proliferative signals compared to insulin. repligen.comsigmaaldrich.com Its greater stability in culture conditions further ensures prolonged activity. sigmaaldrich.com

Development of Advanced R3 IGF-I Derivatives with Tailored Research Applications

R3 IGF-I is itself an advanced derivative of native IGF-1, engineered with specific structural modifications to enhance its utility in research and bioproduction. genscript.comelkbiotech.com The two key alterations were:

E3R Substitution: The replacement of a glutamic acid (E) with an arginine (R) at the third amino acid position. genscript.comelkbiotech.com

N-Terminal Extension: The addition of a 13-amino acid peptide to the N-terminus. genscript.comelkbiotech.com

These changes were designed to overcome the primary limitation of using native IGF-1 in in vitro systems: its sequestration by IGFBPs secreted by virtually all mammalian cells. repligen.com By drastically lowering its affinity for these binding proteins, the bio-availability of R3 IGF-I at the receptor site is significantly increased, resulting in a more potent and predictable biological response. repligen.comcellsciences.com This tailored design makes R3 IGF-I an ideal reagent for applications requiring robust and consistent IGF-1R activation, free from the confounding influence of IGFBPs. genscript.com

Application of R3 IGF-I in Stem Cell Biology and Differentiation Research

The IGF-1 signaling pathway is fundamental to stem cell biology, influencing self-renewal, proliferation, and differentiation. nih.govfrontiersin.org R3 IGF-I, as a potent and bioavailable IGF-1R agonist, is a key component in various stem cell culture protocols.

In human pluripotent stem cells, IGF-1 signaling is necessary for maintenance in the absence of insulin. stemcell.com For mesenchymal stem cells (MSCs), the IGF-1/IGF-1R loop is involved in maintaining self-renewal capabilities and preventing apoptosis. frontiersin.org The addition of IGFs to culture media can also drive commitment to various differentiated lineages, including chondrocytes, osteoblasts, and myeloid cells. stemcell.comnih.govnih.gov For instance, IGF-1 is a key factor in promoting the differentiation of human bone marrow MSCs into chondrocytes. nih.gov Given its enhanced potency and reduced interference from IGFBPs, R3 IGF-I provides a reliable means to activate the signaling required for maintaining stemness or directing differentiation in a controlled research environment. stemcell.com

Table of Compounds

Compound Name Abbreviation
R3 Insulin-Like Growth Factor-I R3 IGF-I
Insulin-Like Growth Factor-1 IGF-1
Insulin-Like Growth Factor-Binding Proteins IGFBPs
Epidermal Growth Factor Receptor EGFR
Chinese Hamster Ovary CHO
Immunoglobulin G IgG

Q & A

Q. What structural modifications distinguish R3 IGF-I from native IGF-I, and how do these enhance its bioactivity?

R3 IGF-I is engineered with two key modifications: (1) substitution of glutamic acid (G) with arginine (R) at position 3, and (2) a 13-amino acid extension at the N-terminus. These changes reduce binding affinity to IGF-binding proteins (IGFBPs) by >1,000-fold, increasing free bioactive concentrations in culture media. This structural optimization mitigates IGFBP-mediated inhibition, prolongs stability, and enhances receptor activation efficiency .

Q. How does R3 IGF-I compare to insulin in promoting cell proliferation?

R3 IGF-I directly activates the Type I IGF receptor (IGF-IR), which triggers downstream pathways (e.g., Akt, MAPK) responsible for anti-apoptotic and proliferative effects. At doses 1/200th of insulin (typical working range: 10–100 μg/L), R3 IGF-I achieves higher cell densities and viability by avoiding insulin’s reliance on IGF-IR cross-activation. For example, CHO cells cultured with R3 IGF-I showed 40% higher volumetric productivity compared to insulin-supplemented media .

Q. What are the recommended storage and reconstitution protocols for R3 IGF-I?

  • Lyophilized powder : Stable for 5 years at 2–8°C. Reconstitute at ≥1 mg/mL in sterile acetic acid (100 mM) to minimize adsorption losses.
  • Liquid formulation : Ready-to-use, stable for 5 years at 2–8°C. Avoid freeze-thaw cycles. Post-reconstitution, store at 2–8°C and use within 1 month. Pre-warm to room temperature before adding to media to prevent precipitation .

Advanced Research Questions

Q. How can researchers optimize R3 IGF-I concentrations for specific cell lines?

Conduct a dose-response titration starting at 50 μg/L, monitoring viable cell density (VCD), viability, and product titer. For CHO cells, incremental increases up to 100 μg/L improved IgG production by 62% in some studies. Use sequential adaptation (Table 1) to transition cells from insulin to R3 IGF-I:

Table 1: Stepwise Media Adaptation Protocol

StepOriginal Media (%)R3 IGF-I Media (%)Key Metrics
17525Viability ≥90%
25050Stable doubling time
32575
40100
Cells should be in mid-log phase (≥90% viability) before adaptation .

Q. What experimental strategies mitigate non-specific adsorption of R3 IGF-I in low-protein media?

Adsorption losses occur on glass, plastic, or stainless steel surfaces. Mitigation methods include:

  • Reconstituting stock solutions at ≥1 mg/mL.
  • Using low protein-binding filters (e.g., PVDF: <1% loss; PES: 2–5% loss) for sterilization (Table 2).
  • Adding R3 IGF-I directly to the bioreactor post-media preparation to minimize surface contact.

Table 2: Filtration Loss by Membrane Type

Membrane TypeLoss (%)
0.2 μm PVDF<1
0.2 μm PES2
0.2 μm Cellulose Acetate11
Avoid cellulose acetate filters due to high adsorption .

Q. How does combining R3 IGF-I with insulin impact cell culture performance?

Synergistic effects are cell line-dependent. For example, hybridomas co-supplemented with R3 IGF-I (20 μg/L) and insulin (5 mg/L) achieved 30% higher VCD than either supplement alone. However, insulin may downregulate IGF-IR expression over time. Validate combinations via factorial DOE (Design of Experiments), tracking metabolic markers (e.g., glucose consumption, lactate production) to identify additive vs. antagonistic effects .

Q. What assays are recommended for quantifying R3 IGF-I in complex media?

Use Repligen’s ELISA kit (specific to R3 IGF-I) for concentrations ≥0.1 ng/mL. For lower detection limits, pair with LC-MS/MS using tryptic digestion and signature peptide quantification (e.g., m/z 643.8 for the N-terminal extension). Validate recovery rates (>85%) via spike-in experiments in blank media .

Methodological Considerations

  • Cell Line Compatibility : R3 IGF-I is effective for IGF-IR-expressing lines (CHO, HEK293, stem cells). Pre-screen receptor expression via flow cytometry or Western blot .
  • Data Interpretation : Account for batch-specific activity variations (ED50: 0.3–1.5 ng/mL in MCF-7 assays) by normalizing to in-house reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.